CK7

Kinase inhibitor Cdk2 selectivity Cdk9 inhibitor

CK7 is a non-substitutable, ATP-competitive Cdk2/9 inhibitor (Ki: Cdk2 2 nM, Cdk9 4 nM). Its defined selectivity window (>26-fold over Cdk1/4/7) ensures experimental reproducibility. It also serves as a critical precursor for Nek1 inhibitors BSc5231 and BSc5367. Substitution risks assay re-validation and synthesis failure. For research use only.

Molecular Formula C14H12N6O2S
Molecular Weight 328.35 g/mol
CAS No. 507487-89-0
Cat. No. B1348376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK7
CAS507487-89-0
Molecular FormulaC14H12N6O2S
Molecular Weight328.35 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19)
InChIKeyDYTKVFHLKPDNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK7 (CAS 507487-89-0): A Selective Cdk2/9 Inhibitor with Quantified Biochemical Potency and Established Structural Scaffold Utility


CK7 (CAS 507487-89-0) is a cell-permeable aminopyrimidinyl small molecule that functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinases 2 (Cdk2) and 9 (Cdk9), with reported Ki values of 2 nM and 4 nM, respectively . Its chemical structure—4-methyl-5-(2-((3-nitrophenyl)amino)pyrimidin-4-yl)thiazol-2-amine—has been solved in complex with both Cdk2 and the NIMA-related kinase 1 (Nek1) by X-ray crystallography, confirming its utility as a defined chemical probe [1]. Beyond its direct inhibitory activity, CK7 serves as a key synthetic intermediate for the preparation of the Nek1 inhibitors BSc5231 and BSc5367, extending its relevance to kinase biology beyond the CDK family [2].

Why Broad-Spectrum CDK Inhibitors or Alternative Cdk2/9 Agents Cannot Substitute for CK7


While numerous small molecules are marketed as "Cdk2/9 inhibitors," their selectivity profiles, off-target liabilities, and synthetic utility differ substantially in ways that directly impact experimental reproducibility and project outcomes. CK7 exhibits a distinct selectivity window—it potently inhibits Cdk2 and Cdk9 while sparing Cdk1, Cdk4, and Cdk7 at Ki values 13- to 40-fold higher . In contrast, many clinically advanced CDK inhibitors (e.g., Dinaciclib, AT7519) exhibit broader pan-CDK inhibition or divergent off-target signatures that can confound mechanistic interpretation [1]. Furthermore, CK7's established role as a synthetic building block for Nek1 inhibitor series BSc5231 and BSc5367 is a unique functional attribute not shared by any other commercial Cdk2/9 inhibitor [2]. Substituting a seemingly equivalent compound risks introducing uncharacterized kinase polypharmacology or losing access to the Nek1-directed chemical biology workflow.

Quantitative Differentiation: CK7 vs. Key Cdk2/9-Targeting Comparators


Biochemical Selectivity: CK7 Spares Cdk1, Cdk4, and Cdk7 at 13- to 40-Fold Higher Ki

CK7 demonstrates high-affinity inhibition of Cdk2 and Cdk9 (Ki = 2 nM and 4 nM, respectively) while exhibiting substantially weaker inhibition of the closely related kinases Cdk1, Cdk4, and Cdk7 (Ki = 80 nM, 53 nM, and 70 nM, respectively) . This selectivity window is quantitatively distinct from the pan-CDK inhibitor Dinaciclib, which inhibits Cdk1, Cdk2, Cdk5, and Cdk9 with nearly equipotent IC50 values (1-4 nM) .

Kinase inhibitor Cdk2 selectivity Cdk9 inhibitor

Cdk7 Sparing: A Key Differentiator from the Cdk2/7/9 Inhibitor SNS-032

CK7 exhibits negligible inhibition of Cdk7 (Ki = 70 nM), whereas the comparator SNS-032 potently inhibits Cdk7 (IC50 = 62 nM) with potency comparable to its Cdk2 activity (IC50 = 38-48 nM) . In cellular assays, SNS-032 reduces RNA polymerase II CTD phosphorylation at Ser5 (a Cdk7-dependent site) and Ser2 (Cdk9-dependent), making mechanistic deconvolution of Cdk7 vs. Cdk9 contributions challenging [1]. CK7's >17-fold selectivity for Cdk9 over Cdk7 enables cleaner interrogation of Cdk9-specific transcriptional functions.

CDK7 inhibition Transcriptional regulation Chemical probe selectivity

Unique Synthetic Intermediate: CK7 Enables Preparation of Nek1 Inhibitors BSc5231 and BSc5367

CK7 serves as the direct synthetic precursor for the Nek1 inhibitors BSc5231 and BSc5367, a functional utility not described for any other commercial Cdk2/9 inhibitor [1]. The Pilakowski et al. (2021) study explicitly states that CK7 was used to synthesize BSc5231 and BSc5367, which were subsequently evaluated in zebrafish kidney development models [1]. No comparator compound—including Dinaciclib, SNS-032, or AT7519—has been demonstrated to enable this specific chemical derivatization pathway.

Nek1 inhibitor Chemical synthesis Kinase chemical biology

Cytotoxicity Profile: CK7 Shows Distinct Potency in Ovarian Cancer Cells vs. Pan-CDK Inhibitors

CK7 is cytotoxic to A2780 ovarian cancer cells with an IC50 of 41 nM . In comparison, the pan-CDK inhibitor AT7519 exhibits an IC50 of 350 nM in the same A2780 cell line , representing an 8.5-fold difference in potency. This differential cytotoxicity may reflect CK7's narrower kinase selectivity profile and lower Cdk1 inhibition, which reduces the likelihood of triggering compensatory survival pathways.

Ovarian cancer Cytotoxicity A2780 cells

Structural Biology Resource: CK7 Has Solved Co-crystal Structures with Both Cdk2 and Nek1

CK7 is the ligand in four publicly available PDB entries, including a 1.96 Å resolution structure of human Cdk2 complexed with CK7 and a 1.9 Å structure of human Nek1 with an inhibitor derived from CK7 [1]. This structural information is absent for many comparator Cdk2/9 inhibitors; for example, Dinaciclib-bound Cdk2 structures are available, but Dinaciclib-bound Nek1 structures are not [2].

X-ray crystallography Kinase inhibitor binding mode Structure-based drug design

Physicochemical Handling: Defined Solubility and Stability Parameters for Reproducible Assay Workflows

CK7 exhibits reproducible solubility of 12.5 mg/mL (38.07 mM) in DMSO with sonication and warming to 60°C, and maintains stability for ≥4 years when stored at -20°C as a solid . In solution (DMSO), CK7 is stable for 1 year at -80°C . This well-defined handling profile reduces experimental variability compared to less-characterized Cdk2/9 inhibitors with unreported or poorly documented stability.

Compound solubility Storage stability Assay reproducibility

Evidence-Driven Application Scenarios for CK7 (CAS 507487-89-0)


Mechanistic Studies of Cdk9-Dependent Transcription with Minimal Cdk7 Interference

CK7's selectivity profile (Cdk9 Ki = 4 nM vs. Cdk7 Ki = 70 nM) enables investigators to inhibit Cdk9-mediated RNA polymerase II CTD phosphorylation at Ser2 without significantly affecting Cdk7-dependent Ser5 phosphorylation . This contrasts with SNS-032, which inhibits both Cdk7 and Cdk9 at comparable concentrations (IC50 = 62 nM and 4 nM, respectively) and thus confounds transcriptional pathway dissection . Researchers requiring a clean Cdk9 chemical probe should prioritize CK7.

Synthesis and Characterization of Nek1 Inhibitors (BSc5231/BSc5367 Series)

Laboratories engaged in Nek1 inhibitor development must procure CK7 as the essential synthetic building block for BSc5231 and BSc5367, as documented in the Pilakowski et al. (2021) study [1]. No alternative Cdk2/9 inhibitor has been validated for this synthetic route. The availability of a Nek1 co-crystal structure with a CK7-derived ligand further supports structure-guided optimization efforts [2].

Ovarian Cancer Cell Line Screening with Defined Selectivity vs. Pan-CDK Agents

CK7 exhibits 8.5-fold greater cytotoxicity in A2780 ovarian cancer cells (IC50 = 41 nM) compared to the pan-CDK inhibitor AT7519 (IC50 = 350 nM) . This potency differential, combined with CK7's narrower kinase selectivity (minimal Cdk1/Cdk4 inhibition), makes it a preferred tool compound for probing Cdk2/9 dependencies in ovarian cancer models while avoiding the broader anti-proliferative effects associated with pan-CDK inhibition .

Structure-Guided Medicinal Chemistry Campaigns Targeting Cdk2 or Nek1

CK7's four publicly available PDB co-crystal structures—including a 1.96 Å Cdk2 complex and a 1.9 Å Nek1 complex—provide high-resolution binding mode information that is not available for many comparator Cdk2/9 inhibitors [2]. Medicinal chemists can use these structural data to design focused libraries or to interpret SAR from CK7-derived analogs. The defined binding pose in Nek1 is particularly valuable given the limited structural information on this dark kinase [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.